
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which makes it an interesting subject for research and application. The compound consists of a cyclohexane ring with a hydroxymethyl group attached to the third carbon and a hydroxyl group attached to the first carbon, both in specific stereochemical configurations.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of (1R,3S)-3-oxocyclohexanecarboxylic acid using a suitable reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous or alcoholic solvent under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound often involves the use of chiral catalysts to achieve high enantioselectivity. One such method includes the asymmetric hydrogenation of a precursor compound using a chiral rhodium or ruthenium catalyst. This process is carried out under high pressure and temperature conditions to maximize yield and purity.
化学反应分析
Types of Reactions
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form (1R,3S)-3-methylcyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent.
Major Products Formed
Oxidation: (1R,3S)-3-carboxycyclohexanol.
Reduction: (1R,3S)-3-methylcyclohexanol.
Substitution: (1R,3S)-3-chloromethylcyclohexanol or (1R,3S)-3-bromomethylcyclohexanol.
科学研究应用
Chemistry
- Chiral Building Block : (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol serves as a crucial chiral building block in organic synthesis. Its stereochemistry allows for the construction of complex molecules with specific configurations, which is essential in the synthesis of pharmaceuticals and agrochemicals.
-
Reactivity : The compound can undergo various chemical reactions including oxidation, reduction, and substitution. For example:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : It can be further reduced to yield cyclohexane derivatives.
- Substitution : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Biological Applications
- Enzyme Interactions : Research indicates that this compound can modulate enzyme activities through competitive inhibition or allosteric regulation. Studies have shown that derivatives of this compound exhibit significant inhibition of lipase enzymes involved in lipid metabolism, suggesting potential applications in managing metabolic disorders .
- Antiviral Activity : Preliminary studies suggest that it may serve as an intermediate in the synthesis of antiviral agents. Its structural properties allow it to be incorporated into more complex molecules that exhibit antiviral properties against various pathogens .
- Antioxidant Properties : The presence of the hydroxyl group indicates potential antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress .
Medicinal Chemistry
- Pharmaceutical Intermediate : The compound is investigated for its potential use in drug development. Its unique stereochemistry and functional properties make it a candidate for creating novel therapeutics targeting specific biological pathways.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Potential as an antiviral precursor | |
| Enzyme Inhibition | Modulation of lipase activity | |
| Antioxidant | Scavenging free radicals | |
| Cytotoxicity | Variable effects on tumor cells |
Table 2: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxyl group oxidized to ketones | KMnO4, CrO3 |
| Reduction | Further reduction to cyclohexane | NaBH4, LiAlH4 |
| Substitution | Hydroxyl group replaced by other groups | SOCl2, PBr3 |
Case Study 1: Enzyme Inhibition Studies
A study demonstrated that derivatives of this compound exhibited significant inhibition of lipase enzymes involved in lipid metabolism. This suggests potential applications in managing metabolic disorders such as obesity and diabetes.
Case Study 2: Antioxidant Activity
Another investigation highlighted the antioxidant capacity of similar cyclohexanol derivatives, indicating that this compound could mitigate oxidative damage in cellular models. This property is crucial for developing protective agents against diseases linked to oxidative stress.
作用机制
The mechanism of action of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes that catalyze its conversion into other biologically active molecules. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the active sites of enzymes.
相似化合物的比较
Similar Compounds
- (1R,3S)-3-aminocyclohexanol
- (1R,3S)-3-methylcyclohexanol
- (1R,3S)-3-chloromethylcyclohexanol
Uniqueness
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Unlike its analogs, the presence of both hydroxyl and hydroxymethyl groups in specific configurations allows for unique reactivity and interaction with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
属性
分子式 |
C7H14O2 |
|---|---|
分子量 |
130.18 g/mol |
IUPAC 名称 |
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H14O2/c8-5-6-2-1-3-7(9)4-6/h6-9H,1-5H2/t6-,7+/m0/s1 |
InChI 键 |
PFXRPUFYSLHDMF-NKWVEPMBSA-N |
手性 SMILES |
C1C[C@@H](C[C@@H](C1)O)CO |
规范 SMILES |
C1CC(CC(C1)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















